molecular formula C17H14O B11829829 1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone

1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone

Cat. No.: B11829829
M. Wt: 234.29 g/mol
InChI Key: ZTIXUHYXURZUDC-UHFFFAOYSA-N
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Description

1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone is an organic compound belonging to the fluoranthene family. Fluoranthenes are polycyclic aromatic hydrocarbons characterized by their fused ring structures. This particular compound is notable for its unique structural features, which include a dihydrofluoranthene core with a methyl group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the fluoranthene core. This can be achieved using Friedel-Crafts acylation or other cyclization techniques.

    Reduction: The resulting fluoranthene derivative is then subjected to reduction conditions to introduce the dihydro functionality. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Oxidation: Finally, the ketone functional group is introduced through oxidation reactions. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, ensuring high yields, and minimizing by-products. Catalysts and solvents are selected to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.

    Addition: Addition reactions can occur at the double bonds present in the dihydrofluoranthene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

    Addition: Hydrogen gas with a metal catalyst, or other addition reagents.

Major Products

    Oxidation: Formation of carboxylic acids, alcohols, or other oxidized derivatives.

    Reduction: Formation of alcohols or fully reduced hydrocarbons.

    Substitution: Introduction of halogens, alkyl groups, or other substituents.

    Addition: Formation of saturated or partially saturated derivatives.

Scientific Research Applications

1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fluoranthene: A parent compound with a similar polycyclic aromatic structure but lacking the dihydro and methyl modifications.

    1,2-Dihydrofluoranthene: A related compound with a dihydro modification but different substitution pattern.

    2-Methylfluoranthene: A compound with a methyl group but lacking the dihydro and ketone functionalities.

Uniqueness

1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone is unique due to its specific combination of structural features, including the dihydrofluoranthene core, methyl group, and ketone functional group. These modifications confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

2-methyl-2,10b-dihydro-1H-fluoranthen-3-one

InChI

InChI=1S/C17H14O/c1-10-9-15-12-6-3-2-5-11(12)13-7-4-8-14(16(13)15)17(10)18/h2-8,10,15H,9H2,1H3

InChI Key

ZTIXUHYXURZUDC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3=CC=CC=C3C4=C2C(=CC=C4)C1=O

Origin of Product

United States

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